Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1235439-30-1) is a triazolopyrimidine derivative characterized by a methyl ester group at position 2 and methyl substituents at positions 5 and 7 of the fused heterocyclic core. Its molecular formula is C₇H₁₀N₄O₂, with a molecular weight of 182.18 g/mol . This compound is part of a broader class of 1,2,4-triazolo[1,5-a]pyrimidines, which are renowned for their versatility in medicinal chemistry, agrochemical applications, and materials science.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-5-4-6(2)13-9(10-5)11-7(12-13)8(14)15-3/h5-6H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
WUJIAXLVOMDBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)OC)N1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of hydrazine derivatives and pyrimidine intermediates, followed by esterification to introduce the methyl ester group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to alterations in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues
Ethyl 5,7-Dimethyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxylate
- Structural Difference : Ethyl ester at position 2 instead of methyl.
- This derivative shares the same 5,7-dimethyl substitution pattern, which is critical for stabilizing the heterocyclic core .
- Synthesis: Prepared via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones in acetic acid .
Ethyl 4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structural Difference : Ester group at position 6 instead of position 2.
- Impact : The positional isomerism may influence molecular conformation and intermolecular interactions. For example, the 6-carboxylate derivative could exhibit distinct binding modes in biological systems compared to the 2-carboxylate analogue .
5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine-2-Oxoacetohydrazone Derivatives
- Structural Difference : Replacement of the methyl ester with oxoacetohydrazone groups.
- Impact : These derivatives demonstrate enhanced herbicidal and fungicidal activities due to the hydrazone moiety, which introduces hydrogen-bonding capabilities. Chiral derivatives (e.g., α-methyl substitutions) show superior bioactivity compared to achiral counterparts .
2-Phenyl-5,7-Di(het)aryl-[1,2,4]Triazolo[1,5-a]Pyrimidines
- Structural Difference : Aromatic substituents (e.g., phenyl, heteroaryl) at positions 5 and 5.
- Impact : Push-pull electronic effects from aryl groups enhance photophysical properties, making these compounds suitable for organic light-emitting diodes (OLEDs). The absence of aromatic groups in the methyl carboxylate derivative limits its utility in optoelectronics .
Key Observations :
- The methyl carboxylate derivative is synthesized via classical cyclocondensation, whereas multi-component reactions (MCRs) are favored for generating diversity in analogues (e.g., 2-amino-carboxamide derivatives) .
- Positional isomerism (e.g., 2- vs. 6-carboxylate) requires distinct synthetic pathways, as seen in the ethyl derivatives .
Herbicidal and Fungicidal Activity
- Methyl Carboxylate Derivative: No direct bioactivity data reported.
- 5,7-Dimethyl-2-Oxoacetohydrazones : Exhibit IC₅₀ values < 50 μg/mL against wheat fusarium and apple rot fungi, comparable to commercial fungicides .
Photophysical Properties
- TPTH (Triazolo[1,5-a]Pyrimidine-2-Thioaceto Hydrazone) : Self-assembles into supramolecular microfibers with blue emission, a property absent in the methyl carboxylate analogue .
Receptor Binding (e.g., Cannabinoid CB2)
- N-Cyclohexyl-2-(diallylamino) Derivatives: Demonstrated affinity for CB2 receptors (e.g., compound 40, Ki < 100 nM), highlighting the role of lipophilic substituents in receptor interaction. The methyl carboxylate’s polar ester group may reduce membrane permeability, limiting CNS applications .
Physicochemical and Pharmacokinetic Profiles
| Property | Methyl 5,7-Dimethyl-2-Carboxylate | Ethyl 5,7-Dimethyl-2-Carboxylate | 5,7-Dimethyl-2-Oxoacetohydrazone |
|---|---|---|---|
| Molecular Weight | 182.18 g/mol | 196.20 g/mol | ~300–350 g/mol |
| LogP (Predicted) | ~1.2 | ~1.8 | ~2.5–3.0 |
| Solubility | Moderate in polar solvents | Lower than methyl derivative | Poor (hydrophobic hydrazones) |
| Metabolic Stability | Ester hydrolysis likely | Slower hydrolysis (ethyl group) | Stable (resistant to hydrolysis) |
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
